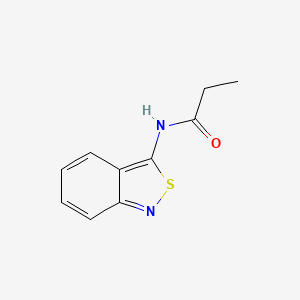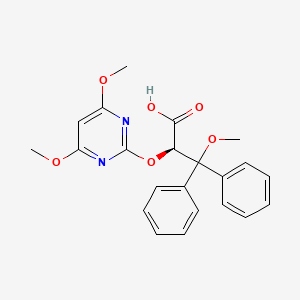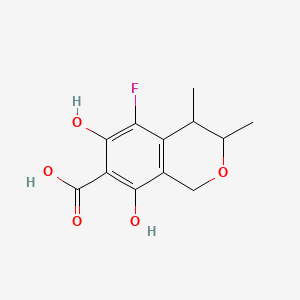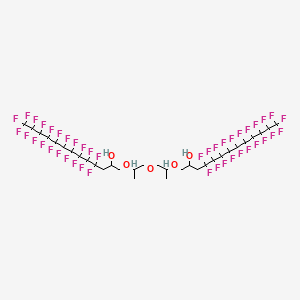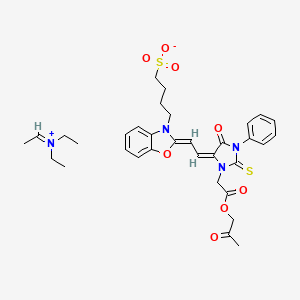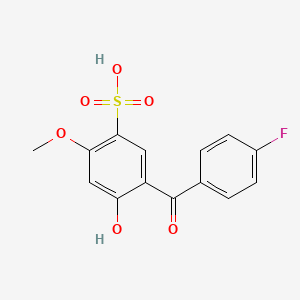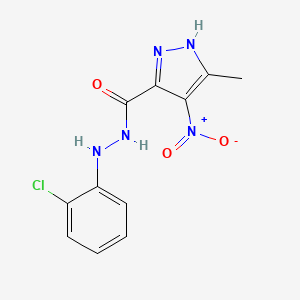
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a carboxylic acid group, a methyl group, a nitro group, and a chlorophenyl hydrazide moiety
Méthodes De Préparation
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.
Introduction of Functional Groups:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, where the carboxylic acid group can be oxidized to form corresponding derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of interest in drug discovery.
Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The presence of functional groups such as the nitro and chlorophenyl hydrazide moieties can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its biological effects fully.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(2-chlorophenyl)hydrazide can be compared with other pyrazole derivatives, such as:
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound lacks the nitro and chlorophenyl hydrazide groups, resulting in different chemical properties and applications.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: The presence of an ethyl group instead of a methyl group and the absence of the nitro group make it distinct from the target compound.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
81016-51-5 |
|---|---|
Formule moléculaire |
C11H10ClN5O3 |
Poids moléculaire |
295.68 g/mol |
Nom IUPAC |
N'-(2-chlorophenyl)-5-methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H10ClN5O3/c1-6-10(17(19)20)9(15-13-6)11(18)16-14-8-5-3-2-4-7(8)12/h2-5,14H,1H3,(H,13,15)(H,16,18) |
Clé InChI |
KCPFNIXOOWLWNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1)C(=O)NNC2=CC=CC=C2Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



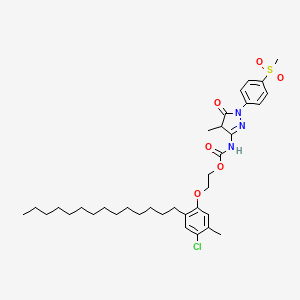
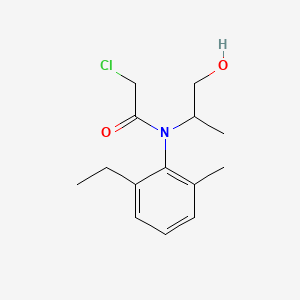
![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate](/img/structure/B15186796.png)
![Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate](/img/structure/B15186803.png)
![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)

![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)
